2-Iodo-5-methoxybenzoic acid
Overview
Description
2-Iodo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by iodine and methoxy groups, respectively. This compound is known for its applications in organic synthesis and material science.
Synthetic Routes and Reaction Conditions:
Iodination of 5-Methoxybenzoic Acid: This method involves reacting 5-methoxybenzoic acid with an iodinating agent such as iodine monochloride or sodium iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Diazotization of 2-Iodo-5-methylaniline: This approach involves converting 2-iodo-5-methylaniline to its diazonium salt, followed by treatment with a strong acid to generate the corresponding carboxylic acid.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as tetrahydrofuran or water.
Major Products:
- The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2-Iodo-5-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It serves as a precursor for the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Medicinal Chemistry: Some studies have explored its potential biological activities, although more research is needed to fully understand its efficacy and safety.
Mechanism of Action
The mechanism of action of 2-iodo-5-methoxybenzoic acid in chemical reactions typically involves the activation of the iodine atom, making it a good leaving group in substitution reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
5-Iodo-2-methoxybenzoic acid: This compound has the same molecular formula but with different positions of the iodine and methoxy groups.
2-Iodo-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness:
- The presence of both iodine and methoxy groups in 2-iodo-5-methoxybenzoic acid makes it particularly useful in specific organic synthesis applications where these functional groups are required for further transformations.
Properties
IUPAC Name |
2-iodo-5-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASWULXFGZZRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560900 | |
Record name | 2-Iodo-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54413-93-3 | |
Record name | 2-Iodo-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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